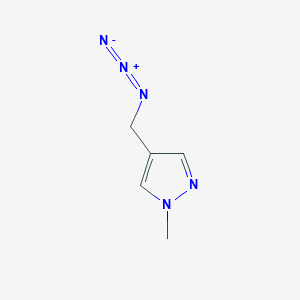

4-(azidomethyl)-1-methyl-1H-pyrazole

Descripción

Molecular Formula: C₅H₇N₅

Molecular Weight: 137.14 g/mol

Synthesis: Synthesized via the reaction of 1-methyl-1H-pyrazole with azidomethyl reagents, leveraging the azide group's reactivity for functionalization .

Biological Activities:

- Anticancer: Demonstrates anti-proliferative effects against MCF-7, K562, and MV4-11 cell lines by activating caspases, PARP cleavage, and modulating PCNA expression.

- Antimicrobial/Anti-inflammatory: Broad-spectrum activity linked to its azide moiety.

- Neuroprotective: Potential in mitigating oxidative stress in neuronal models. Applications:

- Drug Development: Azide group enables click chemistry for targeted drug delivery and lead optimization.

- Materials Science: Used in functionalized polymers and nanostructures for coatings, adhesives, and biocompatible materials .

Propiedades

IUPAC Name |

4-(azidomethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c1-10-4-5(3-8-10)2-7-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRPGVATWKRVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(Azidomethyl)-1-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of 4-(azidomethyl)-1-methyl-1H-pyrazole, focusing on its synthesis, structure-activity relationships, and various biological evaluations.

Synthesis

The synthesis of 4-(azidomethyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with azidomethyl reagents. This process can yield various derivatives that may exhibit enhanced biological activity. The azide functional group is particularly interesting due to its ability to participate in click chemistry, facilitating further modifications and applications in drug development.

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles often correlates with structural modifications. For instance, the presence of electron-withdrawing groups can enhance antiproliferative activities by increasing the compound's reactivity towards biological targets. A study on related pyrazole compounds indicated that substituents at specific positions significantly influence their efficacy against cancer cell lines .

Anticancer Activity

Recent studies have highlighted the potential of 4-(azidomethyl)-1-methyl-1H-pyrazole as an anticancer agent. In vitro tests against various cancer cell lines demonstrate significant antiproliferative effects. For example, compounds with similar pyrazole structures have shown activity against human breast cancer cells (MCF-7), chronic myeloid leukemia cells (K562), and biphenotypic B myelomonocytic leukemia cells (MV4-11) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(Azidomethyl)-1-methyl-1H-pyrazole | MCF-7 | TBD |

| Related Pyrazole Derivative | K562 | TBD |

| Related Pyrazole Derivative | MV4-11 | TBD |

Note: TBD - To Be Determined based on specific experimental conditions.

The mechanism by which 4-(azidomethyl)-1-methyl-1H-pyrazole induces apoptosis in cancer cells may involve the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), which are critical in the apoptotic pathway . Additionally, it may modulate the expression levels of proliferating cell nuclear antigen (PCNA), thus affecting cell cycle progression.

Other Biological Activities

Beyond anticancer properties, pyrazoles have been reported to exhibit a wide range of biological activities:

- Antimicrobial Activity : Pyrazoles have demonstrated effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some derivatives are known to inhibit cyclooxygenase enzymes, contributing to their anti-inflammatory properties .

- Neuroprotective Properties : Certain pyrazole compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

- Anticancer Study : A recent investigation evaluated a series of pyrazole derivatives, including 4-(azidomethyl)-1-methyl-1H-pyrazole, for their antiproliferative effects on various cancer cell lines. The results indicated that modifications at the 4-position significantly enhanced activity against MCF-7 cells compared to unsubstituted analogs .

- Antimicrobial Research : Another study focused on the antimicrobial properties of substituted pyrazoles, revealing that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 4-(azidomethyl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under specific conditions to yield the desired compound. The azide group enhances the compound's reactivity, making it suitable for further functionalization through click chemistry.

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Nucleophilic substitution | Mild conditions | High |

| 2 | Click reaction with alkyne | Copper-catalyzed | Moderate to high |

This compound can be synthesized using various methods, including nucleophilic substitution reactions and click chemistry approaches, which allow for the introduction of other functional groups post-synthesis.

Biological Activities

4-(azidomethyl)-1-methyl-1H-pyrazole is part of a broader class of pyrazole derivatives that have exhibited a range of biological activities. These include:

- Anticancer Activity : Pyrazole derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have shown effectiveness against various cancer cell lines, such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .

- Antimicrobial Properties : Some studies indicate that pyrazole derivatives can possess antimicrobial activity, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Certain pyrazole compounds have demonstrated anti-inflammatory properties superior to conventional drugs like diclofenac .

Applications in Drug Development

The unique properties of 4-(azidomethyl)-1-methyl-1H-pyrazole make it a valuable intermediate in drug discovery and development:

- Lead Compound Development : The azide functional group allows for easy modification and optimization of lead compounds in drug discovery processes. This is particularly useful in developing novel therapeutics targeting various diseases .

- Targeted Drug Delivery : The ability to attach targeting moieties via click chemistry opens avenues for creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Material Science Applications

In addition to its biological applications, 4-(azidomethyl)-1-methyl-1H-pyrazole has potential uses in materials science:

- Polymer Chemistry : The azide group can be utilized in polymerization reactions to create functionalized polymers with specific properties suitable for applications in coatings, adhesives, and biomaterials .

- Nanotechnology : The compound's reactivity can be harnessed to develop nanostructures or nanocomposites with enhanced properties for electronics or sensing applications .

Case Studies and Research Findings

Several studies have highlighted the versatility of pyrazole derivatives, including 4-(azidomethyl)-1-methyl-1H-pyrazole:

- A study demonstrated the synthesis of a series of pyrazole derivatives that showed significant antiproliferative activity against cancer cell lines, suggesting that modifications at the 4-position can enhance biological activity .

- Another research effort focused on developing dual inhibitors that combine pyrazole scaffolds with other pharmacologically active groups, showcasing the potential for enhanced therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Comparative Insights

Substituent Position and Steric Effects :

- Azidomethyl (C4) in the target compound offers balanced steric bulk, enabling both reactivity and target engagement. In contrast, trifluoromethyl groups at C3 (e.g., in difluoromethyl analogs) increase steric hindrance, limiting functionalization .

- Halogenated derivatives (e.g., bromoethyl, chlorophenyl) exhibit higher lipophilicity, enhancing membrane penetration but reducing aqueous solubility .

Electronic and Reactivity Profiles: The azide group enables bioorthogonal click chemistry, a unique advantage over non-azide analogs like hydrazinylmethyl or azetidine derivatives . Electron-withdrawing groups (e.g., difluoromethyl) reduce electron density on the pyrazole ring, altering binding to electron-deficient targets .

Biological Activity: Anticancer Potency: Azidomethyl derivatives show caspase-mediated apoptosis, while chlorophenyl analogs likely target kinases or inflammatory pathways . Antimicrobial Scope: Azide-containing compounds outperform non-reactive analogs (e.g., methyl or ethyl derivatives) due to covalent target modification .

Physicochemical Properties :

- Lipophilicity : Azidomethyl (LogP ~1.2) is less lipophilic than bromoethyl (LogP ~2.5) but more than hydrazinylmethyl (LogP ~0.8), impacting biodistribution .

- Stability : Azides are thermally stable but prone to photodegradation, whereas halogenated analogs degrade under hydrolytic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.